molecular formula C5H4F3NOS B13578876 (R)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol

(R)-2,2,2-Trifluoro-1-(thiazol-2-yl)ethan-1-ol

Cat. No.: B13578876
M. Wt: 183.15 g/mol
InChI Key: OZYOWBJWGFJRIJ-VKHMYHEASA-N
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Description

(1R)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol is a chemical compound that features a trifluoromethyl group attached to a thiazole ring via an ethan-1-ol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of a thiazole derivative with a trifluoromethylating agent under controlled conditions. One common method involves the use of trifluoroacetic acid and a suitable base to introduce the trifluoromethyl group onto the thiazole ring. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols or amines.

Scientific Research Applications

(1R)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The thiazole ring may participate in hydrogen bonding or π-π interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    (1R)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-thiol: Contains a thiol group instead of a hydroxyl group.

Uniqueness

(1R)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the thiazole ring provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C5H4F3NOS

Molecular Weight

183.15 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C5H4F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H/t3-/m0/s1

InChI Key

OZYOWBJWGFJRIJ-VKHMYHEASA-N

Isomeric SMILES

C1=CSC(=N1)[C@@H](C(F)(F)F)O

Canonical SMILES

C1=CSC(=N1)C(C(F)(F)F)O

Origin of Product

United States

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